molecular formula C7H5ClN2 B2642900 5-Chloropyrazolo[1,5-a]pyridine CAS No. 1101120-47-1

5-Chloropyrazolo[1,5-a]pyridine

Cat. No.: B2642900
CAS No.: 1101120-47-1
M. Wt: 152.58
InChI Key: VYVNNYNNKWOZOJ-UHFFFAOYSA-N
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Description

5-Chloropyrazolo[1,5-a]pyridine is a heterocyclic compound with the molecular formula C7H5ClN2. It is part of the pyrazolo[1,5-a]pyridine family, which is known for its diverse biological activities and applications in various fields of scientific research . This compound features a pyrazole ring fused to a pyridine ring, with a chlorine atom attached at the 5-position of the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloropyrazolo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazoles with suitable aldehydes or ketones, followed by cyclization to form the pyrazolo[1,5-a]pyridine core . The reaction conditions often include the use of acidic or basic catalysts and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrazolo[1,5-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like Dess-Martin periodinane or activated manganese (IV) oxide can be employed.

    Cyclization: Acidic or basic catalysts, along with heating, are often required.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrazolo[1,5-a]pyridines, while oxidation can lead to the formation of corresponding oxidized derivatives .

Scientific Research Applications

5-Chloropyrazolo[1,5-a]pyridine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Chloropyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloropyrazolo[1,5-a]pyridine is unique due to the presence of the chlorine atom at the 5-position, which can influence its reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties .

Properties

IUPAC Name

5-chloropyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2/c8-6-2-4-10-7(5-6)1-3-9-10/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYVNNYNNKWOZOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=CC=N2)C=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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